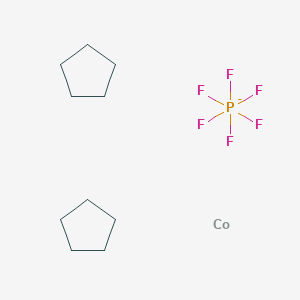![molecular formula C6H12ClNO3 B12442459 6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride is a synthetic organic compound with the molecular formula C6H13NO2.HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride can be achieved through multiple synthetic routes. One common method involves using hexahydrofuran as the starting material, which undergoes a series of chemical reactions to yield the target compound . The reaction conditions typically include controlled temperatures and the use of specific reagents to facilitate the transformation.
Industrial Production Methods
In industrial settings, the production of 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride include:
Hexahydrofuro[2,3-b]furan-3-ol: A related compound with a similar furan ring structure.
D-Glucitol, 2-amino-1,43,6-dianhydro-2-deoxy-: Another compound with comparable chemical properties.
Uniqueness
6-amino-hexahydrofuro[3,2-b]furan-3-ol hydrochloride is unique due to its specific amino and hydroxyl functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H |
InChI Key |
VSFKTMRKHVHYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


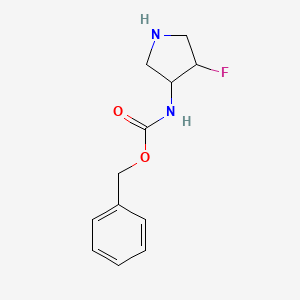

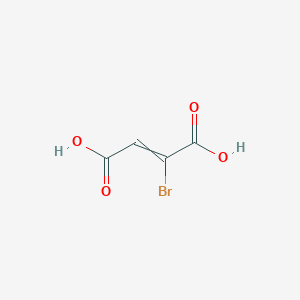
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)

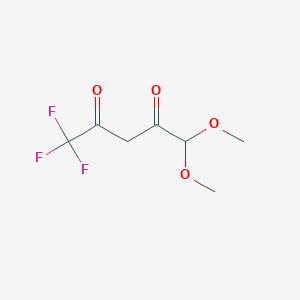

![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)
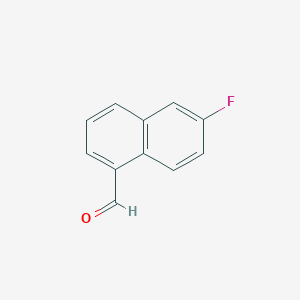


![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
